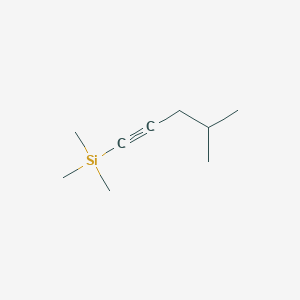

Trimethyl(4-methylpent-1-yn-1-yl)silane

Description

Structure

3D Structure

Properties

CAS No. |

166387-65-1 |

|---|---|

Molecular Formula |

C9H18Si |

Molecular Weight |

154.32 g/mol |

IUPAC Name |

trimethyl(4-methylpent-1-ynyl)silane |

InChI |

InChI=1S/C9H18Si/c1-9(2)7-6-8-10(3,4)5/h9H,7H2,1-5H3 |

InChI Key |

SJSJQJHYVAEKFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC#C[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl 4 Methylpent 1 Yn 1 Yl Silane

Direct Synthetic Routes to Trimethyl(4-methylpent-1-yn-1-yl)silane

Direct routes to this compound typically involve the one-pot silylation of the corresponding terminal alkyne, 4-methyl-1-pentyne (B1581292). These methods are favored for their efficiency and atom economy.

The most prevalent and straightforward method for synthesizing alkynylsilanes is through the deprotonation of a terminal alkyne followed by quenching with an electrophilic silicon source. researchgate.netnih.gov This acid-base metalation strategy leverages the increased acidity of the sp-hybridized C-H bond in the alkyne. researchgate.net

Via Organolithium Reagents: A common approach involves the deprotonation of 4-methyl-1-pentyne using a strong organolithium base, such as n-butyllithium (n-BuLi), typically in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithium acetylide is a potent nucleophile that readily reacts with chlorotrimethylsilane (B32843) (TMSCl) to furnish the desired product, this compound. This two-step, one-pot sequence is highly efficient and generally provides high yields. nih.gov

Via Grignard Reagents: An alternative to organolithium reagents is the use of Grignard reagents (RMgX). nih.govgelest.com In this procedure, 4-methyl-1-pentyne can be treated with a simple Grignard reagent like ethylmagnesium bromide. This reaction forms the corresponding alkynylmagnesium bromide. Subsequent addition of chlorotrimethylsilane results in the formation of the silicon-carbon bond, yielding the target alkynylsilane. gelest.com While Grignard chemistry was foundational to the development of organosilane chemistry, its use in large-scale industrial processes has often been supplanted, though it remains a versatile and valuable laboratory method. gelest.com

A comparison of common deprotonation-silylation conditions is presented below.

| Base | Silylating Agent | Solvent | Typical Conditions | Reference |

| n-Butyllithium | Chlorotrimethylsilane | THF | Low temperature (-78 °C to 0 °C) | nih.gov |

| Ethylmagnesium Bromide | Chlorotrimethylsilane | Ether/THF | Room temperature or gentle heating | nih.govgelest.com |

| LDA | Chlorotrimethylsilane | THF | Low temperature (-78 °C) | nih.gov |

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for C-H functionalization. Palladium-catalyzed silylation represents a more advanced method for forming C-Si bonds. rsc.orgnih.gov While many palladium-catalyzed silylation reactions focus on alkenes (a silyl-Heck reaction) nih.govx-mol.com or the addition of C-Si bonds across internal alkynes, rsc.org methods for the direct silylation of terminal alkynes have also been developed. nih.gov

For the synthesis of this compound, a hypothetical palladium-catalyzed approach would involve the reaction of 4-methyl-1-pentyne with a silylating agent in the presence of a palladium catalyst and a suitable base. youtube.com This method can offer advantages in terms of functional group tolerance and milder reaction conditions compared to stoichiometric use of strong bases. nih.gov For instance, research has shown that terminal alkynes can be alkylated using a palladium catalyst and a tertiary amine base, avoiding stoichiometric deprotonation entirely. youtube.com

Precursor-Based Synthesis of this compound

All the primary synthetic routes to this compound are fundamentally precursor-based, as they rely on the availability of the terminal alkyne, 4-methyl-1-pentyne . The purity and handling of this volatile starting material are critical for achieving high yields and purity of the final silylated product.

The synthesis of the precursor itself, while outside the direct scope of this article, is an important consideration. 4-methyl-1-pentyne can be prepared through various established organic chemistry methods, such as the alkylation of acetylene (B1199291) or the elimination of dihalides. The deprotonation-silylation sequence described in section 2.1.1 is the most direct application of this precursor to generate the target compound. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Research into the synthesis of analogous alkynylsilanes provides significant insight into key parameters that can be adjusted. researchgate.netnih.gov

Choice of Silylating Agent and Catalyst: While chlorotrimethylsilane is the most common silylating agent, others can be used. Zinc halides have been shown to mediate the direct silylation of terminal alkynes with aminosilanes, a method that tolerates base-sensitive functional groups. organic-chemistry.org Furthermore, employing silyl (B83357) triflates, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in the presence of catalytic zinc triflate (Zn(OTf)₂) can lead to rapid and high-yielding silylation. organic-chemistry.org Recently, metal-free, carboxylate-catalyzed C-silylation protocols have been developed using silylamides as the silyl source, offering a mild alternative to traditional methods. nih.gov

Solvent, Temperature, and Base: The choice of solvent, reaction temperature, and base significantly impacts the reaction outcome. In deprotonation-silylation reactions, ethereal solvents like THF are standard. nih.gov Temperature control is critical, especially when using highly reactive organolithium reagents, to prevent side reactions. The optimization of a Sonogashira cross-coupling reaction to form a related compound highlighted the importance of deoxygenating the solvent and maintaining an inert atmosphere to achieve high yields. mdpi.com Studies on other synthetic transformations have utilized statistical designs, such as the Doehlert matrix, to systematically evaluate the influence of time, temperature, and molar ratios to find the optimal conditions for the highest degree of substitution or yield. nih.gov

The following table summarizes findings from studies on the optimization of alkynylsilane synthesis, which are applicable to the target compound.

| Method | Silylating Agent | Catalyst/Mediator | Key Advantages | Reference |

| Zinc Halide-Mediated Silylation | Aminosilanes | ZnCl₂, ZnBr₂, or ZnI₂ | Tolerates base-sensitive groups, high-yielding | organic-chemistry.org |

| Catalytic Silylation | TMSOTf | Zn(OTf)₂ (catalytic) | Rapid reaction, high yields | organic-chemistry.org |

| Metal-Free Carboxylate Catalysis | N,O-bis(silyl)acetamides | Quaternary ammonium (B1175870) pivalate (B1233124) | Mild, metal-free conditions, tolerates functionalities | nih.gov |

| Dehydrogenative Cross-Coupling | Hydrosilanes | NaOH or KOH (catalytic) | Atom-economical, broad scope | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Trimethyl 4 Methylpent 1 Yn 1 Yl Silane

Electrophilic Additions to the Alkyne Moiety of Trimethyl(4-methylpent-1-yn-1-yl)silane

The carbon-carbon triple bond in this compound is electron-rich, making it susceptible to attack by electrophiles. However, the reaction's course, particularly its regioselectivity and stereoselectivity, is heavily influenced by the trimethylsilyl (B98337) group.

Regioselectivity and Stereoselectivity in Addition Reactions

The addition of electrophiles to unsymmetrical alkynes is governed by the ability of the substituents to stabilize any developing positive charge on the carbon atoms of the triple bond. In the case of silylalkynes like this compound, the silicon atom exerts a significant directing influence, often referred to as the β-silicon effect, where it stabilizes a positive charge on the carbon atom beta to it. This effect typically directs the electrophile to the carbon atom bearing the silyl (B83357) group (the C1 position).

For instance, in the hydrohalogenation of silylalkynes, the proton (the electrophile) adds to the C1 carbon, leading to the formation of a vinyl cation intermediate that is stabilized by the adjacent silicon atom. The subsequent attack by the halide anion occurs at the C2 carbon. This regioselectivity is a well-established principle in the chemistry of alkynylsilanes.

The stereoselectivity of these additions is also a critical aspect. The halogenation of alkynes, for example, often proceeds via a bridged halonium ion intermediate. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the bridging halogen, resulting in an anti-addition. masterorganicchemistry.comlibretexts.org This leads to the preferential formation of the (E)-dihaloalkene.

Table 1: Predicted Outcomes of Electrophilic Additions to this compound

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Predicted Regioselectivity | Predicted Stereoselectivity |

| H-Cl | H⁺ | Cl⁻ | Chlorine at C2 | Mixture of syn and anti |

| H-Br | H⁺ | Br⁻ | Bromine at C2 | Mixture of syn and anti |

| Br₂ | Br⁺ | Br⁻ | Bromine at C1 and C2 | anti-addition |

| I-Cl | I⁺ | Cl⁻ | Iodine at C1, Chlorine at C2 | anti-addition |

Mechanistic Pathways of Protonation and Halogenation

Protonation: The mechanism of protonation of an alkyne by a strong acid like HCl or HBr begins with the formation of a π-complex between the alkyne and the acid. This is followed by the transfer of a proton to one of the sp-hybridized carbons. For this compound, protonation is expected to occur at the C1 carbon, which is directly attached to the silicon atom. This leads to the formation of a vinyl cation at C2. This intermediate is stabilized by the β-silicon effect. The final step is the rapid capture of the vinyl cation by the halide anion to yield the vinyl halide product.

Halogenation: The addition of halogens such as bromine (Br₂) across the triple bond is believed to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.com The alkyne's π-electrons attack one of the bromine atoms, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. This bridged intermediate prevents the formation of a less stable open-chain vinyl cation and dictates the stereochemical outcome of the reaction. The displaced bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the ring from the opposite face. This backside attack results in the observed anti-addition of the two bromine atoms across the triple bond. masterorganicchemistry.com

Nucleophilic Reactions Involving this compound

The chemistry of this compound is also characterized by reactions involving nucleophiles. These can either be directed at the silicon atom, leading to cleavage of the carbon-silicon bond, or, in a broader context, involve the generation of a reactive carbanion from the parent alkyne.

Deprotection and Desilylation Reactions

The trimethylsilyl (TMS) group is frequently employed as a protecting group for terminal alkynes. Its removal, or desilylation, is a common and important transformation in organic synthesis. This can be achieved under various conditions, with fluoride (B91410) ions being particularly effective due to the high strength of the silicon-fluoride bond.

Common reagents for the deprotection of TMS-alkynes include tetracetylideutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). Alternatively, fluoride-free methods have been developed to avoid potential side reactions associated with fluoride ions. These methods often employ a base such as potassium carbonate in methanol (B129727) or a copper(I) salt.

Table 2: Selected Reagents for the Desilylation of Trimethylsilyl-Protected Alkynes

| Reagent System | Conditions | Typical Yield (%) | Reference |

| Tetracetylideutylammonium fluoride (TBAF) | THF, Room Temperature | >90 | General textbook knowledge |

| Potassium Carbonate (K₂CO₃) | Methanol, Room Temperature | 85-95 | General textbook knowledge |

| Copper(II) sulfate (B86663) / Sodium ascorbate | Ethanol/Water, Room Temp. | 90-98 | researchgate.net |

| Silver nitrate (B79036) (AgNO₃) then Potassium cyanide (KCN) | Ethanol/Water | High | General textbook knowledge |

The product of the desilylation of this compound is the terminal alkyne, 4-methylpent-1-yne.

Acetylide Anion Formation and Reactivity

A key feature of terminal alkynes (R-C≡C-H) is the acidity of the acetylenic proton. This proton can be removed by a strong base to form a highly nucleophilic acetylide anion (R-C≡C:⁻). However, This compound is an internal alkyne , with a trimethylsilyl group on one side of the triple bond and an isobutyl group on the other. As such, it does not possess an acetylenic proton and cannot directly form an acetylide anion.

To discuss the reactivity of the corresponding acetylide anion, one must first consider the deprotected terminal alkyne, 4-methylpent-1-yne. This terminal alkyne can be deprotonated by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to generate the 4-methylpent-1-yn-1-ide anion.

This acetylide anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can react with alkyl halides in an SN2 reaction to produce a more substituted internal alkyne. It can also add to carbonyl compounds like aldehydes and ketones to form propargylic alcohols.

Table 3: Representative Reactions of the 4-Methylpent-1-yn-1-ide Anion

| Electrophile | Reagent/Conditions | Product |

| Iodomethane | 1. NaNH₂, liq. NH₃; 2. CH₃I | 5-Methylhex-2-yne |

| Bromoethane | 1. n-BuLi, THF; 2. CH₃CH₂Br | 5-Methylhept-2-yne |

| Cyclopentanone | 1. NaNH₂, liq. NH₃; 2. Cyclopentanone; 3. H₃O⁺ workup | 1-(4-Methylpent-1-yn-1-yl)cyclopentan-1-ol |

| Formaldehyde | 1. n-BuLi, THF; 2. H₂CO; 3. H₃O⁺ workup | 5-Methylhex-2-yn-1-ol |

Rearrangement Reactions of this compound and its Derivatives

While this compound itself may not be prone to rearrangement under typical conditions, its derivatives can undergo synthetically useful molecular rearrangements. A notable example is the Meyer-Schuster rearrangement of propargylic alcohols. wikipedia.orgnih.gov

If this compound were to react with an aldehyde or ketone (after conversion to its acetylide, as discussed in 3.2.2 is not directly possible, but a related silyl-acetylide could be used), it would form a propargylic alcohol. These silylated propargylic alcohols are known to be substrates for the Meyer-Schuster rearrangement. researchgate.net

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov The reaction proceeds through the protonation of the hydroxyl group, followed by its elimination as water to form an allene-carbocation intermediate. Tautomerization of the allenol then yields the final enone or enal product. The presence of the silyl group can influence the stability of the intermediates and the reaction conditions required. For silylated propargylic alcohols, this rearrangement can be a pathway to synthesize α,β-unsaturated acylsilanes. researchgate.net

For example, the propargylic alcohol derived from the addition of acetaldehyde (B116499) to a silylated alkyne could rearrange under acidic conditions to yield an α,β-unsaturated ketone. The regiochemical outcome of the rearrangement would be dictated by the substitution pattern of the starting propargylic alcohol.

Radical Processes and Their Intermediates with this compound

Radical reactions involving alkynes are fundamental transformations in organic synthesis. For an unsymmetrical silylalkyne like this compound, the addition of a radical species proceeds through the formation of a vinyl radical intermediate. The regiochemical and stereochemical outcome of the reaction is dictated by the stability of this intermediate and the nature of the attacking radical.

A common radical process is the addition of thiyl radicals (RS•) to the carbon-carbon triple bond. Thiyl radicals are readily generated from thiols (RSH) using a radical initiator like azobisisobutyronitrile (AIBN). The addition of a thiyl radical to this compound is expected to proceed via the mechanism shown below.

Mechanism of Thiyl Radical Addition:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate primary radicals, which then abstract a hydrogen atom from a thiol (R'SH) to form a thiyl radical (R'S•).

Propagation:

Step 1 (Addition): The electrophilic thiyl radical adds to the electron-rich alkyne. The addition can occur at either of the two sp-hybridized carbons. However, the attack predominantly occurs at the C1 carbon (α-carbon), which is directly attached to the silicon atom. This is due to the stabilizing effect of the silicon atom on an adjacent radical (α-effect) and the steric hindrance posed by the isobutyl group at the other end of the alkyne. This regioselective addition leads to the formation of a more stable vinyl radical intermediate where the unpaired electron is on the C2 carbon (β-carbon).

Step 2 (Hydrogen Abstraction): The resulting vinyl radical is highly reactive and rapidly abstracts a hydrogen atom from another molecule of the thiol (R'SH) to yield the final vinyl sulfide (B99878) product and regenerate the thiyl radical, which continues the chain reaction.

The addition of thiyl radicals to alkynes is generally more exothermic than to corresponding alkenes. This is because the reaction replaces a relatively weak π-bond of the alkyne with a stronger Csp²–S σ-bond, an energy gain that compensates for the formation of the high-energy vinyl radical.

Table 1: Expected Products from Radical Addition of Thiophenol to this compound This table presents representative products based on general reactivity patterns of alkynylsilanes, not specific experimental results for the named compound.

| Reactant | Radical Source | Initiator | Expected Major Product (Structure) | Expected Product Name |

|---|---|---|---|---|

| This compound | Thiophenol (PhSH) | AIBN, heat |  |

(E/Z)-Trimethyl(4-methyl-1-(phenylthio)pent-1-en-1-yl)silane |

Chemo-, Regio-, and Stereocontrol in Reactions of this compound

Controlling selectivity is a central theme in modern organic synthesis. For this compound, the interplay between the electronic effects of the trimethylsilyl group and the steric bulk of the isobutyl group allows for a high degree of control in various addition reactions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In a molecule containing other potentially reactive sites, reactions can often be directed to the silyl-protected alkyne due to its unique electronic properties and reactivity.

Regiocontrol: This determines where on a molecule a reaction occurs. In addition reactions to the alkyne of this compound, the regiochemistry is strongly influenced by the trimethylsilyl group.

Radical Addition: As discussed previously, radical additions (e.g., HBr with peroxides) typically exhibit anti-Markovnikov selectivity. The radical (e.g., Br•) adds to the C1 carbon (α-position) to generate the more stable vinyl radical at the C2 position.

Hydrosilylation: In contrast, transition-metal-catalyzed hydrosilylation often shows the opposite regioselectivity. For instance, cobalt-catalyzed hydrosilylation of silylalkynes can proceed with excellent Markovnikov selectivity, placing the silyl group of the reagent at the C2 position and the hydrogen at the C1 position. This leads to the formation of a 1,1-disubstituted vinylsilane.

Stereocontrol: This relates to the spatial arrangement of the atoms in the product. For additions across the alkyne, the products are alkenes, which can exist as E (trans) or Z (cis) isomers.

Radical additions to alkynes often result in a mixture of E and Z isomers, although the trans (E) product frequently predominates due to thermodynamic stability. The initial addition of the radical to the linear alkyne produces a bent vinyl radical, which can isomerize before it is trapped. The trans isomer is typically favored to minimize steric repulsion between the bulky substituents (the silyl group and the newly added group).

Catalytic reactions can provide high stereoselectivity. For example, specific catalyst systems in hydrosilylation or hydrogenation can exclusively yield either the cis or trans product depending on the mechanism of the catalyst and the reaction conditions employed.

Table 2: Illustrative Examples of Regio- and Stereocontrol in Reactions This table presents representative outcomes based on established principles for alkynylsilanes, not specific experimental data for the named compound.

| Reaction Type | Reagents | Catalyst/Conditions | Regioselectivity | Stereoselectivity | Probable Product Class |

|---|---|---|---|---|---|

| Radical Addition | HBr, ROOR | Light or Heat | Anti-Markovnikov (Br on C1) | Mixture, often E > Z | Vinyl Bromide |

| Hydrosilylation | HSiR₃ | Co or Pt catalyst | Markovnikov (H on C1) | Often high (e.g., >98:2) | 1,1-Disubstituted Vinylsilane |

| Halogenation | Br₂, CCl₄ | Dark | N/A (Addition across bond) | Predominantly anti-addition (E-isomer) | 1,2-Dibromoalkene |

| Catalytic Halogenation | NBS, SOCl₂ | Lewis Base (e.g., PPh₃) | High | High | Vicinal Bromochloride |

The precise control over chemo-, regio-, and stereoselectivity makes silylalkynes like this compound valuable intermediates in multi-step organic synthesis.

Strategic Applications of Trimethyl 4 Methylpent 1 Yn 1 Yl Silane in Complex Organic Synthesis

Role of Trimethyl(4-methylpent-1-yn-1-yl)silane in Cross-Coupling Methodologies

The presence of the C(sp)-Si bond in this compound makes it a valuable substrate in a variety of metal-catalyzed cross-coupling reactions. These reactions are foundational in organic synthesis for creating new carbon-carbon bonds.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. While direct literature on this compound in this reaction is not abundant, its trimethylsilylalkyne functionality is highly relevant. The trimethylsilyl (B98337) group can act as a surrogate for a terminal proton. The reaction can proceed via a "sila-Sonogashira" pathway where the alkynylsilane couples directly with an aryl halide, often activated by a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) to generate the reactive alkynylide in situ. researchgate.net

Alternatively, the trimethylsilyl group can be selectively removed under mild conditions (e.g., with a fluoride source or a base like K₂CO₃ in methanol) to unmask the terminal alkyne, 4-methyl-1-pentyne (B1581292). This deprotected alkyne can then participate in a traditional Sonogashira coupling. This two-step, one-pot approach is synthetically valuable, allowing for the coupling of two different aryl halides to an acetylene (B1199291) unit. researchgate.net For instance, an aryl halide can be coupled first, followed by desilylation and a second coupling with a different aryl halide.

Table 1: Representative Conditions for Sonogashira-type Reactions

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Aryl/Vinyl Halide + Terminal Alkyne | Classic Sonogashira conditions applicable after desilylation. researchgate.net |

Beyond the Sonogashira reaction, the structural motifs within this compound are pertinent to other palladium-catalyzed transformations, such as the Suzuki and Stille couplings.

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. psu.edu After conversion, this compound can be used in Suzuki reactions. For example, hydroboration of the alkyne would yield an alkenylborane, which can then be coupled with an aryl halide to form a substituted alkene. This highlights the versatility of the alkyne as a synthetic handle. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. beilstein-journals.orggla.ac.uk Alkynylstannanes, which can be prepared from alkynylsilanes, are highly reactive partners in Stille couplings. This provides a pathway to couple the 4-methylpentynyl fragment with a wide array of organic electrophiles under conditions that might be incompatible with other methods. researchgate.net

Copper catalysis offers a complementary set of transformations for alkynes. This compound, after deprotection to its terminal alkyne form, is a suitable substrate for several copper-mediated reactions. These reactions often provide access to products that are difficult to obtain through palladium catalysis.

One important application is in the synthesis of ynamides, which are valuable building blocks in their own right. smolecule.com Copper-catalyzed coupling of terminal alkynes with nitrogen-containing compounds is a key method for ynamide synthesis. Furthermore, copper can catalyze the hydroalkylation of terminal alkynes, leading to the stereoselective formation of (E)-alkenes. guidechem.com This reaction involves the formation of a copper hydride species that adds across the triple bond, followed by reaction with an electrophile.

Another key copper-mediated reaction is the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. This reaction is fundamental in the synthesis of conjugated polyyne systems.

This compound as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Alkynylsilanes like this compound are valuable precursors for their synthesis, particularly through cycloaddition reactions.

The alkyne functionality can participate as a 2π-electron component in various cycloadditions. For example, in [3+2] cycloadditions with azides (a "click" reaction), it can form triazoles. The silyl (B83357) substituent can influence the regioselectivity of the cycloaddition and can be retained in the product for further functionalization or removed in a final step. researchgate.net Similarly, it can participate in Diels-Alder [4+2] cycloadditions with suitable dienes to construct six-membered rings.

Tandem reactions that combine a carbopalladation or carbocupration with a subsequent cyclization are also powerful strategies. For instance, an intramolecular reaction involving the alkyne and another functional group within the same molecule can lead to the formation of complex fused or spirocyclic heterocyclic systems.

Utilization in Total Synthesis of Natural Products and Bioactive Molecules

The strategic use of alkynylsilanes is a recurring theme in the total synthesis of complex natural products. beilstein-journals.org The trimethylsilyl group provides crucial protection for the terminal alkyne, preventing its reaction under conditions where other parts of the molecule are being modified. Its easy removal under mild, specific conditions allows for the late-stage introduction of the alkyne functionality for key bond-forming events.

While no total synthesis has explicitly reported the use of this compound, the use of structurally similar building blocks is well-documented. For example, ethynyltrimethylsilane is frequently used to introduce a two-carbon unit that is later elaborated into a more complex side chain. researchgate.net The isobutyl group of this compound makes it a suitable precursor for natural products containing this common structural motif. For example, it could be envisioned as a building block in the synthesis of certain terpenes or polyketides where the isobutyl unit is a key feature.

Precursor to Specialty Chemicals and Advanced Materials

The reactivity of the alkynylsilane functional group makes this compound a potential precursor for specialty chemicals and advanced materials. The polymerization of silyl-containing alkynes can lead to the formation of silicon-containing polymers with unique electronic, optical, and thermal properties. These polymers are of interest in materials science for applications such as ceramics, semiconductors, and specialty coatings.

Furthermore, the desilylated alkyne, 4-methyl-1-pentyne, is a volatile organic compound that can be used in the synthesis of various fine chemicals. The silyl-protected form offers a more stable and less volatile alternative for introducing this fragment into a molecule. The synthesis of complex organosilicon compounds often relies on building blocks like this compound, which can be elaborated into more complex structures for use in materials science or as intermediates in the production of other high-value chemicals.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-1-pentyne |

| Ethynyltrimethylsilane |

| TBAF (tetrabutylammonium fluoride) |

Integration into Multicomponent Reactions and Cascade Cyclizations

The strategic incorporation of silicon-containing moieties into organic molecules has become a powerful tool for synthetic chemists, enabling novel reaction pathways and providing access to complex molecular architectures. This compound, with its terminal trimethylsilyl-protected alkyne and sterically significant isobutyl group, is a valuable substrate for multicomponent reactions (MCRs) and cascade cyclizations. The trimethylsilyl (TMS) group not only serves as a protecting group but also plays a crucial role in directing the regioselectivity and reactivity of these complex transformations.

In the realm of MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, silylated alkynes like this compound offer distinct advantages. One prominent example is the A³ coupling (aldehyde-alkyne-amine), a powerful method for the synthesis of propargylamines. libretexts.orgwikipedia.orgrsc.org The reaction typically involves the copper-catalyzed coupling of an aldehyde, an amine, and a terminal alkyne. rsc.org The use of a TMS-protected alkyne such as this compound can enhance the selectivity of the reaction. nih.gov The TMS group can be readily removed post-coupling, yielding a terminal propargylamine (B41283), which is a versatile building block for further synthetic elaborations. nih.gov

Another significant MCR where silylated alkynes have proven to be effective is the Ugi reaction. This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorgsyn.org While terminal alkynes themselves are not direct components, their derivatives can be utilized. For instance, a propargylamine synthesized via an A³ coupling with this compound could potentially be a component in a subsequent Ugi reaction. Furthermore, recent advancements have shown the direct participation of alkynes in Ugi-type reactions, leading to diverse heterocyclic scaffolds. researchgate.netresearchgate.net The presence of the silyl group can influence the reaction outcome and subsequent transformations of the product. researchgate.net

Cascade cyclizations, which involve the formation of multiple rings in a single synthetic operation, represent another area where this compound can be a key player. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, is a classic example. wikipedia.orgnrochemistry.comorganic-chemistry.org The use of silylated alkynes in this reaction is well-documented, with the silyl group often directing the regioselectivity of the cycloaddition. libretexts.org Specifically, the larger substituent on the alkyne, in this case, the trimethylsilyl group, typically orients itself adjacent to the newly formed ketone in the cyclopentenone ring. nrochemistry.com The isobutyl group on this compound would also exert steric influence on the transition state, potentially affecting the stereochemical outcome of the reaction.

Furthermore, silylated alkynes are valuable substrates in metal-catalyzed cascade reactions for the synthesis of complex heterocyclic systems. mdpi.com For instance, palladium-catalyzed cascades involving the carbopalladation of alkynes can lead to the formation of various substituted heterocycles. nih.gov The trimethylsilyl group in this compound can be exploited in such sequences, not only to control regioselectivity but also to serve as a handle for subsequent cross-coupling reactions, a strategy known as the Hiyama cross-coupling. mdpi.com Visible light-initiated silylation cyclizations have also emerged as a powerful method for constructing diverse silylated fused cycles from alkynes. citedrive.comresearchgate.net

The following table summarizes the potential applications of this compound in selected multicomponent and cascade reactions based on established methodologies for structurally related silylated alkynes.

Table 1: Potential Applications of this compound in Multicomponent and Cascade Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Potential Product |

| A³ Coupling | This compound, Aldehyde (e.g., Benzaldehyde), Amine (e.g., Piperidine) | CuBr | 1-(1-Phenyl-3-(trimethylsilyl)-5-methylhex-2-yn-1-yl)piperidine |

| Pauson-Khand Reaction | This compound, Alkene (e.g., Norbornene), Carbon Monoxide | Co₂(CO)₈ | 3-(Isobutyl)-2-(trimethylsilyl)tricyclo[5.2.1.0²,⁶]dec-2-en-8-one |

| Titanium-catalyzed [2+2+1] Pyrrole Synthesis | This compound, Internal Alkyne (e.g., Diphenylacetylene), Azobenzene | Ti(NMe₂)₂ (py)₂ | 1,2,3-Triphenyl-4-(isobutyl)-5-(trimethylsilyl)-1H-pyrrole |

| Cascade Carbopalladation/Cross-Alkylation | This compound, o-Bromo-N-allyl aniline | Pd(OAc)₂, PPh₃ | 2-((E)-3-(Isobutyl)-4-(trimethylsilyl)but-3-en-1-yl)-1H-indole |

The steric and electronic properties of the trimethylsilyl group in this compound are critical in these transformations. The TMS group's steric bulk can influence the regiochemical and stereochemical outcome of the reactions. nih.govnih.gov Electronically, the silyl group can stabilize adjacent carbocations or act as a directing group in electrophilic substitutions. gelest.com These features make this compound a versatile and valuable building block for the efficient construction of complex organic molecules through multicomponent and cascade reaction strategies.

Synthesis and Reactivity of Structural Analogues and Derivatives of Trimethyl 4 Methylpent 1 Yn 1 Yl Silane

Modifications of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group in alkynylsilanes is not merely a protecting group; its size and electronic nature play a crucial role in the reactivity of the carbon-carbon triple bond. Modifications involving the substitution of methyl groups with larger alkyl or aryl moieties significantly impact the steric environment and the stability of the C(sp)-Si bond.

Commonly studied analogues include those with triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and triphenylsilyl (TPS) groups. The synthesis of these analogues typically follows standard silylation protocols, where the corresponding terminal alkyne (4-methylpent-1-yne) is deprotonated with a strong base like n-butyllithium and then quenched with the appropriate silyl (B83357) chloride (R₃SiCl).

The steric bulk of the silyl group directly influences the accessibility of the alkyne for subsequent reactions. For instance, in hydrosilylation reactions, the regioselectivity can be affected by the size of the silyl group. gelest.comnih.gov A study on the iodochlorination of alkynylsilanes demonstrated that the diastereoselectivity of ICl addition increases with the size of the silyl group. gelest.com

Furthermore, the stability of the silyl group towards cleavage (desilylation) is highly dependent on its steric hindrance. The relative ease of desilylation generally follows the order TMS > TES > TBDMS > TIPS. This differential stability allows for selective deprotection strategies in molecules containing multiple, differently substituted silyl groups. For example, a TMS group can be selectively cleaved with potassium carbonate in methanol (B129727), while a more robust TIPS group remains intact under these conditions.

The electronic effects of the silyl group also modulate the reactivity of the alkyne. While all trialkylsilyl groups are inductively donating, the extent of this donation and the influence of hyperconjugation can vary, subtly altering the electron density of the triple bond. In some reactions, the presence of a silyl group, regardless of its specific substituents, is necessary for reactivity. For example, certain nickel-catalyzed reactions with phthalimides proceed with ethynyltrimethylsilanes but fail with simple dialkylacetylenes, indicating a crucial role for the silyl moiety. gelest.com

Variations of the Alkyl Chain and Alkyne Position

Modifying the 4-methylpentyl group or changing the position of the alkyne from terminal to internal creates a diverse set of isomers and analogues with distinct chemical properties.

Variations of the Alkyl Chain: The isobutyl group in trimethyl(4-methylpent-1-yn-1-yl)silane can be replaced with other alkyl fragments to study the effect of chain length and branching on reactivity. For instance, increasing the steric bulk on the alkyl chain, such as replacing the isobutyl group with a tert-butyl or neopentyl group, can influence the rates and outcomes of addition reactions to the alkyne. While specific studies on this compound analogues with varied alkyl chains are not abundant, general principles from related systems show that steric hindrance from the alkyl substituent can affect transition metal-catalyzed reactions like cross-coupling and cycloadditions. cmu.eduresearchgate.net The efficiency of these reactions often decreases as the steric bulk of the reactants increases.

Variations of the Alkyne Position: The isomeric internal alkynylsilane, for example, trimethyl(4-methylpent-2-yn-1-yl)silane, exhibits different reactivity compared to its terminal counterpart. Internal alkynes are generally less reactive in reactions that rely on the acidity of a terminal proton, such as Sonogashira couplings. However, in other transformations like hydration or hydroboration, internal alkynes can react to form ketones. The hydration of unsymmetrical internal alkynes can lead to a mixture of two regioisomeric ketones. nih.gov

The synthesis of internal alkynes can be achieved through the isomerization of terminal alkynes, often catalyzed by strong bases like sodium amide (NaNH₂) or potassium hydroxide (B78521) at elevated temperatures. nih.govthieme-connect.com This equilibrium can be driven towards the more thermodynamically stable internal alkyne. Conversely, under certain conditions, an internal alkyne can be isomerized to a terminal one.

The reactivity difference is also evident in addition reactions. Terminal alkynes are often more reactive towards electrophilic addition than internal alkynes. nih.gov However, the regioselectivity of additions to unsymmetrical internal alkynes can be challenging to control.

Synthesis of Chiral this compound Derivatives

Introducing chirality into the structure of this compound opens up avenues for its use in asymmetric synthesis. Since the parent molecule is achiral, chirality must be introduced by modifying the alkyl chain, for example, by creating a stereocenter at the C4 position or adjacent to it.

One approach is the synthesis of chiral propargylsilanes. Recent advances have demonstrated the enantioselective synthesis of these compounds through various catalytic methods. cmu.eduresearchgate.netgelest.com For example, iridium catalysts with chiral phosphoramidite (B1245037) ligands can achieve highly enantioselective intermolecular propargylic C-H silylation. cmu.edursc.org This method could be applied to a substrate like 3-methyl-1-pentyne (B3058855) to introduce a silyl group at the propargylic position, creating a chiral center.

Another strategy involves the asymmetric addition of a silyl-alkynyl nucleophile to an aldehyde or ketone, or the addition of an alkynyl nucleophile to a chiral aldehyde. The synthesis of chiral β-alkynyl carbonyl derivatives has been achieved through a sequential palladium- and copper-catalyzed process, yielding products with high enantioselectivity. nih.gov These methods could be adapted to create chiral precursors that can be converted into derivatives of this compound.

The synthesis of the chiral alkyne precursor itself is also a viable route. For example, chiral 4-phenylpent-1-yne has been synthesized from the corresponding chiral alkene via a stereospecific bromination-dehydrobromination sequence. A similar strategy could be envisioned for the synthesis of enantiomerically enriched 4-methylpent-1-yne.

The table below summarizes some modern methods for the synthesis of chiral alkynylsilane derivatives that could be adapted for the target compound's scaffold.

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Enantioselective Propargylic C-H Silylation | Iridium-Phosphoramidite Complex | Unsymmetrical Alkynes | Chiral Propargylsilanes | Direct functionalization of C-H bonds with high enantioselectivity. cmu.edursc.org |

| Asymmetric Si-H Insertion | Chiral Dirhodium Complexes | Alkynyl Carbenes and Silanes | Chiral Propargylsilanes | Excellent enantioselectivity for a variety of substrates. gelest.com |

| Sequential Pd/Cu Catalysis | Pd Catalyst and Chiral Cu-JOSIPHOS/WALPHOS | Terminal Alkynes and Acetylenic Esters/Ketones | Chiral β-Alkynyl Carbonyls | High regio- and enantioselectivity in conjugate reduction. nih.gov |

| Dynamic Kinetic Asymmetric Alkynylation | Pd(OAc)₂/(S)-QUINAP | Racemic Heterobiaryl Sulfonates | Axially Chiral Heterobiaryl Alkynes | Excellent yields and enantioselectivities under mild conditions. |

Comparative Reactivity Studies of Analogues

Comparative studies of these analogues are essential for understanding how structural modifications translate into differences in chemical behavior. Key areas of investigation include hydrosilylation, cycloaddition reactions, and coupling reactions.

Hydrosilylation: This reaction, involving the addition of a Si-H bond across the triple bond, is fundamental in organosilicon chemistry. The regioselectivity and rate of hydrosilylation are sensitive to both the silyl group and the substitution pattern of the alkyne. In general, terminal alkynes are more reactive than internal ones. nih.gov For terminal alkynylsilanes, the steric bulk of the silyl group can influence the regiochemical outcome. For example, a comparative study showed that 1-hexynyltriethylsilane was more regioselective in a particular reaction than 1-hexynyltrimethylsilane, highlighting the role of steric effects. gelest.com Ruthenium-catalyzed hydrosilylation has shown that while terminal alkynes are good substrates, internal alkynes with significant steric bulk can lead to low conversion rates. nih.gov

Cycloaddition Reactions: Alkynylsilanes are valuable partners in various cycloaddition reactions, such as [2+2+2] cyclotrimerizations and Diels-Alder reactions. The silyl group can exert significant regiochemical control. In cobalt-catalyzed Diels-Alder reactions of silylacetylenes with 2-methyl-1,3-butadiene, the regioselectivity was found to be highly dependent on the ligand used with the cobalt catalyst. In rhodium-catalyzed [2+2+2] cyclotrimerizations, increasing the steric bulk of the silyl group on the alkyne can alter the stoichiometry of the products formed. cmu.edu

Coupling Reactions: In copper-mediated homo-coupling reactions of alkynylsilanes, the steric bulk of the silyl group is a critical factor. While (trimethylsilyl)alkynes undergo smooth homo-coupling, the more sterically hindered (triethylsilyl)- and (triisopropylsilyl)alkynes fail to react, as the bulky silyl groups inhibit the approach of the copper catalyst to the triple bond. cmu.edu

The following table provides a comparative overview of the reactivity of different alkynylsilane analogues in selected reactions.

| Reaction Type | Analogue Type | Observed Reactivity Trend/Outcome | Reference |

|---|---|---|---|

| Hydrosilylation | Varying Silyl Group (e.g., TES vs. TMS) | Increased steric bulk on Si can lead to higher regioselectivity. | gelest.com |

| Internal vs. Terminal Alkyne | Terminal alkynes are generally more reactive. Steric bulk on internal alkynes can decrease reaction rates significantly. | nih.gov | |

| Cycloaddition ([2+2+2]) | Varying Silyl Group | Bulky silyl groups (e.g., TIPS, TES) can provide stable cycloadducts where TMS-adducts might undergo desilylation. | cmu.edu |

| Varying Alkyne Substituent | Increased steric bulk on the alkyne's organic substituent can alter the ratio of reactants incorporated in the product. | cmu.edu | |

| Copper-mediated Homo-coupling | Varying Silyl Group (TMS vs. TES/TIPS) | TMS-alkynes react well, while bulkier TES- and TIPS-alkynes are unreactive due to steric hindrance. | cmu.edu |

Advanced Spectroscopic and Structural Elucidation Methodologies for Trimethyl 4 Methylpent 1 Yn 1 Yl Silane and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural analysis of Trimethyl(4-methylpent-1-yn-1-yl)silane. By examining the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, a detailed map of the molecule can be constructed.

Proton (¹H) NMR Methodologies

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The trimethylsilyl (B98337) (TMS) group characteristically produces a sharp, intense singlet near 0.15 ppm due to the nine equivalent protons, which are shielded by the silicon atom. The protons of the isobutyl group exhibit more complex splitting patterns. The two methyl groups of the isobutyl moiety are equivalent and typically appear as a doublet around 0.9-1.0 ppm, coupled to the adjacent methine proton. The methine proton (CH) is expected to be a multiplet, further split by both the adjacent methyl and methylene (B1212753) groups, appearing around 1.8 ppm. The methylene protons (CH₂) adjacent to the alkyne are diastereotopic and would likely appear as a doublet around 2.1 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| (CH₃)₃Si- | 0.15 | Singlet (s) | N/A | 9H |

| -C≡C-CH₂- | 2.10 | Doublet (d) | ~7.0 | 2H |

| -CH(CH₃)₂ | 1.80 | Nonet (m) | ~6.8 | 1H |

| -CH(CH₃)₂ | 0.95 | Doublet (d) | ~6.8 | 6H |

Carbon-13 (¹³C) NMR Approaches

The proton-decoupled ¹³C NMR spectrum of this compound provides information on each unique carbon environment. The carbon atoms of the trimethylsilyl group are expected to resonate at approximately 0 ppm. The sp-hybridized carbons of the alkyne typically appear between 80 and 110 ppm. The internal alkynyl carbon (C-2) is generally more deshielded than the terminal, silicon-bound carbon (C-1). researchgate.net The carbons of the isobutyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂-) around 30 ppm, the methine carbon (-CH-) around 28 ppm, and the methyl carbons (-CH₃) around 22 ppm. oregonstate.edu

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₃Si- | -0.5 |

| -C≡C-Si | 85.0 |

| -C≡C-CH₂- | 108.0 |

| -CH₂- | 30.5 |

| -CH(CH₃)₂ | 28.2 |

| -CH(CH₃)₂ | 22.1 |

Silicon-29 (²⁹Si) NMR Characterization

Silicon-29 NMR spectroscopy is a powerful technique for the direct observation of the silicon environment. For silylalkynes, the ²⁹Si chemical shift is sensitive to the substituents on both the silicon atom and the alkyne. For this compound, the ²⁹Si resonance is expected in the typical range for trimethylsilylalkynes, which is generally between -15 and -20 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.netepa.gov This chemical shift can be influenced by solvent effects and the presence of other functional groups in adducts.

Two-Dimensional NMR Experiments for Structural Assignment

To unambiguously assign the ¹H and ¹³C NMR signals, especially in more complex adducts of this compound, two-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the methylene and methine protons of the isobutyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for identifying the connectivity across the quaternary alkynyl carbons and the silicon atom, for instance, by showing correlations from the trimethylsilyl protons to the two alkynyl carbons. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₈Si), the expected exact mass is 154.1178 Da. researchgate.netrsc.org The observation of a molecular ion with this precise mass would confirm the elemental composition of the compound.

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for trimethylsilyl compounds include the loss of a methyl group (M-15) to form a stable [M-CH₃]⁺ ion, which is often the base peak. For this compound, other expected fragments would arise from the cleavage of the isobutyl group.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₁₈Si]⁺ | 154.1178 | Molecular Ion |

| [M-CH₃]⁺ | [C₈H₁₅Si]⁺ | 139.0943 | Loss of a methyl group from TMS |

| [M-C₄H₉]⁺ | [C₅H₉Si]⁺ | 97.0524 | Cleavage of the isobutyl group |

| [(CH₃)₃Si]⁺ | [C₃H₉Si]⁺ | 73.0473 | Trimethylsilyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS serves as an indispensable tool for purity assessment and structural confirmation. The gas chromatograph separates the compound from any impurities or reaction byproducts, while the mass spectrometer provides detailed information about its molecular weight and fragmentation pattern upon electron ionization. researchgate.net

The mass spectrum of this compound is characterized by specific fragmentation patterns dominated by the stable trimethylsilyl group and cleavage of the alkyl chain. nih.govnih.gov The trimethylsilyl (TMS) cation, [Si(CH₃)₃]⁺, is a particularly stable fragment and typically gives rise to a prominent peak at a mass-to-charge ratio (m/z) of 73. This ion is a hallmark of trimethylsilylated compounds. nih.govnih.gov

Fragmentation of the hydrocarbon portion of the molecule also yields characteristic ions. whitman.edu Cleavage alpha to the triple bond (β-cleavage relative to the silicon atom) is a common pathway. The loss of an isobutyl radical (C₄H₉) from the molecular ion would result in a significant fragment. Another typical fragmentation involves the loss of a methyl group (CH₃) from the silicon atom, leading to an ion at [M-15]⁺. whitman.edu These fragmentation pathways are crucial for the structural elucidation of the parent molecule and for distinguishing it from isomeric compounds. nih.gov

Below is a table summarizing the expected key fragments in the electron ionization (EI) mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 154 | [C₉H₁₈Si]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety |

| 97 | [M - C₄H₉]⁺ | Loss of the isobutyl group (cleavage at the propargylic position) |

| 73 | [Si(CH₃)₃]⁺ | Base peak, characteristic of the trimethylsilyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum provides clear evidence for its key structural features: the carbon-carbon triple bond (alkyne) and the trimethylsilyl group. orgchemboulder.commaricopa.edu

The most diagnostic absorption for this compound is the stretching vibration of the internal C≡C bond. orgchemboulder.com This vibration typically appears as a weak to medium, sharp band in the range of 2260-2100 cm⁻¹. orgchemboulder.com Its position and intensity can be influenced by the silicon substituent. Since this is an internal alkyne, the characteristic C-H stretch of a terminal alkyne (around 3300 cm⁻¹) will be absent, which is a key distinguishing feature. libretexts.org

The presence of the trimethylsilyl group is confirmed by several characteristic absorptions. The symmetric deformation (umbrella mode) of the Si-(CH₃)₃ group results in a strong, sharp band around 1250 cm⁻¹. Additionally, a rocking vibration for this group is often observed near 840 cm⁻¹. The C-H stretching vibrations of the methyl and isobutyl groups appear in the typical alkane region, around 2960-2870 cm⁻¹. libretexts.org

The following table details the characteristic IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2960-2870 | C-H Stretch | Alkyl (isobutyl and methyl) | Strong |

| 2180-2170 | C≡C Stretch | Silyl-substituted Alkyne | Weak to Medium |

| ~1250 | Symmetric CH₃ Deformation | Si-(CH₃)₃ | Strong |

| ~840 | CH₃ Rock | Si-(CH₃)₃ | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov While this compound is a liquid at standard conditions, its solid-state structure could be determined by low-temperature crystallization. Alternatively, the principles of this technique are applied to solid adducts or related crystalline silylalkyne compounds to understand the structural impact of the silyl (B83357) and alkyne groups. doi.org

In the crystal structure of a related silylalkyne, the C≡C triple bond is expected to be nearly linear, with bond angles around the sp-hybridized carbons close to 180°. doi.org The silicon atom maintains a tetrahedral geometry with its four substituents (the alkynyl carbon and the three methyl carbons). researchgate.net Crystallographic analysis of adducts, such as dicobalthexacarbonyl complexes of silylalkynes, reveals how the electronic and steric properties of the silyl group influence the coordination chemistry of the adjacent triple bond. doi.org Analysis of packing diagrams in silylalkyne crystals can also reveal information about intermolecular forces, such as van der Waals interactions, which dictate the bulk properties of the material. nih.gov

Should a crystal structure be obtained, the key parameters would be tabulated as follows.

| Parameter | Description | Typical Value (for related structures) |

|---|---|---|

| Si-C(sp) bond length | Distance between silicon and the alkyne carbon | ~1.85 Å |

| C≡C bond length | Length of the carbon-carbon triple bond | ~1.20 Å |

| C-Si-C bond angle | Angle between methyl carbon, silicon, and alkyne carbon | ~109.5° (tetrahedral) |

| Si-C≡C bond angle | Angle along the silicon-alkyne axis | ~175-180° |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the verification of its purity. researchgate.netacs.org Given its volatility and relatively nonpolar nature, both gas chromatography (GC) and liquid chromatography are applicable methods.

Gas Chromatography (GC) is frequently used for purity assessment. researchgate.net A capillary column with a nonpolar stationary phase, such as one based on polydimethylsiloxane, is typically employed. The compound's retention time, under specific conditions of temperature programming and carrier gas flow rate, serves as a reliable identifier when compared to a known standard. whitman.edu The area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. researchgate.net

Column Liquid Chromatography is the primary method for preparative scale purification. For silylalkynes, which are moderately nonpolar, silica (B1680970) gel is a common stationary phase. A nonpolar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to elute the compound from the column. The separation is based on the differential partitioning of the target compound and impurities between the stationary and mobile phases. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

The table below summarizes typical chromatographic conditions used for the analysis and purification of silylalkynes.

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Polydimethylsiloxane (e.g., DB-1, HP-5) | Helium or Hydrogen | Purity Assessment, Quantitative Analysis |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel on Aluminum Plate | Hexane/Ethyl Acetate | Reaction Monitoring, Fraction Analysis |

Computational and Theoretical Studies on Trimethyl 4 Methylpent 1 Yn 1 Yl Silane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties. For trimethyl(4-methylpent-1-yn-1-yl)silane, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can provide detailed insights into its electronic structure.

These calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential. The HOMO-LUMO gap is a particularly important descriptor, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies greater stability.

For instance, in a hypothetical DFT calculation on this compound, one could expect to find a significant localization of the π-electron density around the carbon-carbon triple bond of the alkynyl group. The silicon atom, being less electronegative than carbon, would likely exhibit a partial positive charge.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 0.6 D | Measure of the molecule's overall polarity |

Note: The values in this table are illustrative and represent typical ranges for similar alkynylsilanes, as specific published data for this compound is unavailable.

Molecular Dynamics Simulations of Reactivity and Conformation

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, interactions with other molecules, and reactivity. acs.org

For this compound, MD simulations could be employed to explore its conformational landscape. The rotation around the single bonds, particularly the bond between the isopropyl group and the alkyne chain, would lead to various conformers with different energies. MD simulations can map these conformational changes and determine the most stable arrangements.

Furthermore, reactive MD simulations, which use force fields that can model the breaking and forming of chemical bonds, could be used to study the reactivity of the alkynylsilane. For example, the simulation could model the approach of an electrophile to the electron-rich triple bond, providing a trajectory-level understanding of the reaction dynamics.

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Conformational Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 0.5 | 30 |

| 180° (anti) | 0.0 | 70 |

Note: This table presents a simplified, hypothetical representation of conformational analysis results. Actual MD simulations would yield a continuous distribution of dihedral angles and more complex energy landscapes.

Prediction of Reaction Pathways and Transition States

A crucial aspect of understanding a molecule's chemistry is the elucidation of its reaction mechanisms. Computational chemistry provides powerful tools for mapping out reaction pathways, identifying intermediate structures, and characterizing the high-energy transition states that connect them.

For this compound, theoretical methods can be used to predict the outcomes of various reactions. For instance, the addition of an electrophile (like HBr) to the triple bond could proceed through different pathways, leading to different regioisomers. Quantum chemical calculations can determine the activation energies for each potential pathway, thereby predicting the most likely product. The silyl (B83357) group in alkynylsilanes is known to influence the regioselectivity of such additions due to its electronic and steric effects. gelest.com

The search for transition states is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for calculating reaction rates.

Table 3: Hypothetical Activation Energies for the Hydrobromination of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Markovnikov Addition | 15.2 | 2-bromo-1-trimethylsilyl-4-methylpent-1-ene |

| anti-Markovnikov Addition | 20.5 | 1-bromo-1-trimethylsilyl-4-methylpent-1-ene |

Note: These values are for illustrative purposes to demonstrate how computational methods can be used to predict reaction outcomes based on calculated activation energies.

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

The synergy between experimental spectroscopy and theoretical calculations has become a cornerstone of modern structural elucidation. mdpi.com DFT has proven to be a particularly effective method for predicting various spectroscopic parameters with a high degree of accuracy. researchgate.net

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ²⁹Si) and vibrational frequencies (Infrared and Raman spectra). By calculating the magnetic shielding tensors for each nucleus in the molecule, one can obtain theoretical chemical shifts that can be compared with experimental data to aid in the assignment of complex spectra. nih.gov Similarly, the calculation of the Hessian matrix (the second derivatives of the energy with respect to nuclear coordinates) provides the vibrational frequencies and their corresponding normal modes.

This predictive capability is invaluable for confirming the structure of a newly synthesized compound or for understanding the relationship between a molecule's structure and its spectroscopic signature.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (DFT) | Hypothetical Experimental Shift |

| C≡Si | 85.2 | 84.9 |

| C≡C | 108.7 | 108.5 |

| CH₂ | 29.5 | 29.3 |

| CH | 27.8 | 27.6 |

| CH(CH₃)₂ | 22.1 | 22.0 |

| Si(CH₃)₃ | -1.5 | -1.7 |

Note: The predicted values are hypothetical and would be obtained from DFT calculations, while the experimental values are what one might expect to observe. The close agreement illustrates the predictive power of these methods.

Future Research Directions and Emerging Trends in Trimethyl 4 Methylpent 1 Yn 1 Yl Silane Chemistry

Novel Catalytic Transformations

The reactivity of the carbon-carbon triple bond and the silicon-carbon bond in Trimethyl(4-methylpent-1-yn-1-yl)silane offers a rich landscape for the development of novel catalytic transformations. Future research is anticipated to focus on expanding the synthetic utility of this molecule through innovative catalytic systems that offer greater efficiency, selectivity, and functional group tolerance.

A significant area of development is the use of earth-abundant metal catalysts as alternatives to precious metals like platinum in hydrosilylation and other transformations. nih.govacs.org For instance, cobalt-based catalysts are being explored for the synthesis of organosilanes under mild conditions. nih.govacs.org Furthermore, metal-free catalysis is a rapidly growing field. Recent breakthroughs include the use of carboxylate catalysts for the C-silylation of terminal alkynes, a method that proceeds under mild conditions and tolerates a variety of functional groups. nih.govacs.orgchemrxiv.org Such systems, employing catalysts like tetramethylammonium (B1211777) pivalate (B1233124) with silylating agents such as N,O-bis(trimethylsilyl)acetamide, present a greener and more cost-effective approach for the synthesis of compounds like this compound. nih.govacs.orgchemrxiv.org

Cycloaddition reactions represent another fertile ground for innovation. The alkyne functionality in this compound is an excellent substrate for various cycloadditions, leading to the formation of complex cyclic structures. Research into catalyst-dependent [4+2] and [2+2] cycloadditions between 1,3-dienes and alkynes, catalyzed by earth-abundant metals like cobalt, can provide access to highly functionalized cyclohexadienes and cyclobutenes. nih.gov Additionally, 1,3-dipolar cycloaddition reactions, for example with azides to form triazoles or with nitrones to create isoxazolidines, are being refined to achieve higher regioselectivity and enantioselectivity. thieme-connect.comresearchgate.netrsc.org The use of trimethylsilyl-protected alkynes in these reactions can influence the regiochemical outcome, and future work will likely focus on leveraging this effect for targeted synthesis. thieme-connect.comrsc.org

Interactive Table: Comparison of Catalytic Systems for Alkyne Silylation

| Catalytic System | Catalyst | Silylating Agent | Conditions | Advantages | Reference |

| Metal-Free Carboxylate Catalysis | Tetramethylammonium pivalate (TMAP) | N,O-bis(trimethylsilyl)acetamide (BSA) | Mild (room temperature) | Metal-free, tolerates various functional groups | nih.govacs.org |

| Transition-Metal-Free KHMDS Catalysis | Potassium bis(trimethylsilyl)amide (KHMDS) | Bis(trimethylsilyl)acetylene (BTMSA) | Room temperature | Inexpensive, good to excellent yields | chemistryviews.org |

| Copper-Catalyzed Cross-Coupling | Copper(I) complexes | Terminal alkynes | Mild | High enantioselectivity for certain substrates | mdpi.com |

| Cobalt-Based Hydrosilylation | [Co(OAc)(H₂O)₂(tpy)]OAc | Hydrosilanes | Room temperature | Earth-abundant metal, green solvents | nih.govacs.org |

Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. nih.govpaperpublications.orgjocpr.com For this compound, future research will prioritize the development of more sustainable and environmentally benign methodologies for its synthesis and subsequent reactions.

A key focus is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic reactions, by their nature, are more atom-economical than stoichiometric processes. The development of catalytic C-H silylation of terminal alkynes is a prime example of a more atom-economical approach to forming the C-Si bond in molecules like this compound, avoiding the use of stoichiometric organometallic reagents. chemistryviews.org

The use of greener solvents is another critical aspect. paperpublications.orgjocpr.com Research into performing reactions in water, supercritical fluids, or bio-based solvents is ongoing. For organosilane synthesis, the use of alcohols as green solvents in cobalt-catalyzed hydrosilylation reactions has been demonstrated. nih.govacs.org Solvent-free reaction conditions, where possible, represent the ideal green chemistry scenario. jocpr.com

Furthermore, the development of synthetic pathways that reduce the number of steps, minimize the generation of hazardous waste, and utilize renewable feedstocks will be paramount. researchgate.netsnu.ac.kr This includes the design of one-pot reactions where multiple transformations occur in a single reaction vessel, thereby reducing solvent usage and purification steps. researchgate.net The use of photocatalysis, which can enable reactions under ambient conditions using light as an energy source, is also a promising green approach. nih.gov

Development of Advanced Materials Utilizing this compound Scaffolds

The unique structural features of this compound make it a valuable building block for the creation of advanced materials with tailored properties. The trimethylsilyl (B98337) group can act as a protecting group or a reactive handle, while the alkyne functionality provides a site for polymerization and other modifications. gelest.com

Future research will likely explore the incorporation of this compound and its derivatives into novel polymers. numberanalytics.com The polymerization of alkynes can lead to conjugated polymers with interesting electronic and optical properties, suitable for applications in organic electronics such as sensors and organic light-emitting diodes (OLEDs). numberanalytics.com The presence of the silyl (B83357) group can enhance the solubility, thermal stability, and processability of these polymers. uni-mainz.de Furthermore, the alkyne group is amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a highly efficient method for functionalizing polymers and creating cross-linked networks. gelest.com

The use of this compound derivatives as surface modifying agents for nanoparticles is another promising avenue. nih.gov By attaching these molecules to the surface of materials like silica (B1680970) or metal oxides, the surface properties can be precisely controlled. This can improve the dispersion of nanoparticles in polymer matrices, leading to enhanced mechanical or barrier properties in nanocomposites. nih.gov The alkyne functionality on the surface can then be used for further covalent attachment of other molecules, creating multifunctional materials for applications in catalysis, sensing, and biomedical devices. nih.gov Research into functional polymers for silica scale inhibition also points to the potential of nitrogen-containing polymers, which could be synthesized using alkyne-functionalized monomers. nih.gov

Bio-inspired and Biocatalytic Applications

Nature provides a rich source of inspiration for the development of new catalysts and materials. nih.gov Bio-inspired and biocatalytic approaches are set to revolutionize the synthesis and application of organosilicon compounds like this compound.

A major breakthrough in recent years has been the development of enzymes capable of forming carbon-silicon (C-Si) bonds, a reaction not known in nature. nih.govacs.orgmdpi.com By using techniques like directed evolution, scientists have engineered enzymes, such as cytochrome P450, to catalyze the insertion of carbenes into Si-H bonds with high efficiency and selectivity. nih.govacs.org This opens the door to the biocatalytic synthesis of a wide range of organosilanes under mild, aqueous conditions, offering a green alternative to traditional chemical methods. nih.govchemrxiv.org Future research will focus on expanding the substrate scope of these enzymes and engineering them for the direct silylation of alkynes.

Bio-inspired catalysis also involves creating synthetic catalysts that mimic the structure and function of enzymes. nih.govrsc.orgethz.ch For example, organosilicon compounds can be designed to self-assemble into cage-like structures that create a microenvironment for catalytic reactions, similar to the active site of an enzyme. rsc.org These "artificial enzymes" could offer the high selectivity of biocatalysts combined with the robustness of synthetic systems. The flexible siloxane bonds in some organosilicon structures can accommodate conformational changes, a feature reminiscent of enzyme adaptability. rsc.org

The development of bio-inspired materials is another exciting area. By mimicking the hierarchical structures found in biological materials like bone and shells, researchers aim to create new materials with superior properties. ucl.ac.uk The ability to functionalize materials with silylalkynes like this compound could play a role in building these complex, bio-inspired architectures.

Integration with Flow Chemistry and Automation in Synthesis

The integration of continuous flow chemistry and automation is transforming the way chemicals are synthesized, moving from traditional batch processes to more efficient, safer, and scalable continuous manufacturing. vapourtec.commdpi.comamt.uk This trend is highly relevant to the future of this compound chemistry.

Flow chemistry offers numerous advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. ucl.ac.ukasymchem.com The small reactor volumes enhance heat and mass transfer, making it possible to safely perform highly exothermic or hazardous reactions. amt.ukasymchem.com For the synthesis of this compound and its derivatives, flow reactors can be used for reactions involving gaseous reagents like acetylene (B1199291) or for cryogenic reactions. asymchem.com

Automation, when coupled with flow chemistry, allows for high-throughput screening and optimization of reaction conditions. vapourtec.com Robotic systems can prepare and run numerous experiments with varying parameters, rapidly identifying the optimal conditions for a particular transformation. This automated approach can significantly accelerate the discovery of novel catalytic transformations for this compound.

Furthermore, multistep syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. ucl.ac.uk This not only improves efficiency but also reduces waste and solvent consumption. The future of this compound synthesis will likely involve end-to-end continuous processes, from the initial silylation of the alkyne to its subsequent functionalization, all integrated into a single, automated platform.

Interactive Table: Advantages of Flow Chemistry in Organosilane Synthesis

| Feature | Advantage | Relevance to this compound Chemistry | Reference |

| Enhanced Heat and Mass Transfer | Improved reaction control, safety for exothermic reactions | Enables safe handling of potentially energetic reactions involving the alkyne group. | amt.ukasymchem.com |

| Precise Control of Parameters | Higher yields and selectivity, better reproducibility | Optimization of catalytic transformations and reduction of byproducts. | ucl.ac.uk |

| High-Pressure/High-Temperature Capabilities | Access to novel reaction conditions, faster reaction rates | Overcoming activation barriers for challenging transformations. | ucl.ac.uk |

| Automation and High-Throughput Screening | Rapid process optimization and discovery of new reactions | Accelerated development of novel catalytic systems for functionalization. | vapourtec.com |

| Telescoping of Reactions | Increased efficiency, reduced waste and solvent use | Streamlined multistep synthesis of complex molecules from the basic scaffold. | ucl.ac.uk |

Featured Recommendations

| Most viewed | ||